1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzyl and phenyl intermediates, followed by the formation of the thioxoimidazolidinone ring. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thioxoimidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium methoxide can replace the methoxy groups with other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the thioxoimidazolidinone ring, forming simpler organic compounds.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling pathways, and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one can be compared with similar compounds such as:
1-(3,4-Dimethoxybenzyl)-3-phenyl-2-thioxoimidazolidin-4-one: Similar structure but lacks the methoxy group on the phenyl ring, leading to different reactivity and properties.
1-Benzyl-3-(2-methoxyphenyl)-2-thioxoimidazolidin-4-one: Lacks the methoxy groups on the benzyl ring, affecting its chemical behavior and applications.
1-(3,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)-2-oxoimidazolidin-4-one: Contains an oxo group instead of a thioxo group, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C19H20N2O4S |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H20N2O4S/c1-23-15-7-5-4-6-14(15)21-18(22)12-20(19(21)26)11-13-8-9-16(24-2)17(10-13)25-3/h4-10H,11-12H2,1-3H3 |
InChI-Schlüssel |
RXDTXQOLWVFBFO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CC(=O)N(C2=S)C3=CC=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.